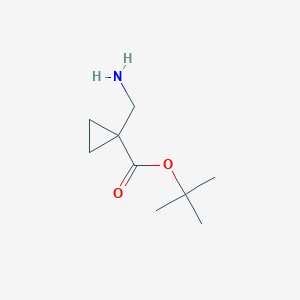
1-(2-Aminophenyl)-3-pyrrolidinol
Übersicht
Beschreibung
“1-(2-Aminophenyl)pyrrole” is a compound that likely contains an aminophenyl group (an aniline derivative) and a pyrrole group . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The parent compound is volatile and has a faintly sweet odor .
Synthesis Analysis
While specific synthesis methods for “1-(2-Aminophenyl)-3-pyrrolidinol” are not available, similar compounds such as 1H- and 2H-indazoles have been synthesized using transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Bioactivity Prediction
Studies on pyrroles, including compounds structurally related to 1-(2-Aminophenyl)-3-pyrrolidinol, have highlighted their exciting medicinal activities. For instance, research on the molecular structure, spectroscopic characterization, and quantum mechanical properties of pyrrole analogs offers comprehensive insights into their stability, electron transfer mechanisms, and reactive behavior. This foundational understanding is crucial for predicting bioactivity and designing molecules with targeted therapeutic effects against specific biological targets, such as arylacetonitrilase inhibitors (Srikanth et al., 2020).
Antimicrobial Activity
Pyrrolidine derivatives, including those structurally similar to 1-(2-Aminophenyl)-3-pyrrolidinol, have been synthesized and tested for antimicrobial activity. The synthesis of new coumarin derivatives and their evaluation against a range of microbial agents demonstrates the potential of pyrrolidine-containing compounds in developing new antimicrobial agents. These studies provide a pathway for exploring the antimicrobial potential of 1-(2-Aminophenyl)-3-pyrrolidinol derivatives (Al-Haiza et al., 2003).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-aminophenol, have been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Related compounds have shown to exhibit membrane perturbing and intracellular actions .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes involved in signal molecule biosynthesis in cell-to-cell communication .
Result of Action
Related compounds have shown to have anti-bacterial activity, suggesting potential cellular effects .
Action Environment
The synthesis of related compounds has been found to be influenced by factors such as light and the presence of certain catalysts .
Eigenschaften
IUPAC Name |
1-(2-aminophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-6-5-8(13)7-12/h1-4,8,13H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMIFNBQNVZIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696126 | |
| Record name | 1-(2-Aminophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955398-56-8 | |
| Record name | 1-(2-Aminophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)




![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)





